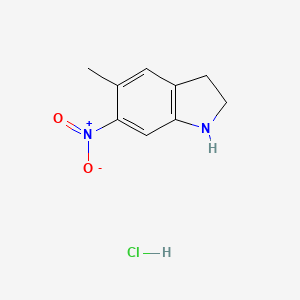

5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The base structure is identified as 2,3-dihydro-1H-indole, commonly known as indoline, which represents the saturated analogue of indole where the 2,3-bond of the pyrrole ring has been reduced. The numbering system begins with the nitrogen atom as position 1, followed by the saturated carbons at positions 2 and 3, and continues around the benzene ring portion of the bicyclic system.

The substituent pattern places a methyl group at position 5 and a nitro group at position 6 of the indoline framework. This specific substitution pattern creates a unique electronic environment where the electron-donating methyl group and electron-withdrawing nitro group are positioned on adjacent carbons of the benzene ring. The molecular formula analysis reveals the transformation from the free base form C9H10N2O2 with molecular weight 178.19 to the hydrochloride salt C9H11ClN2O2 with molecular weight 214.65.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C9H10N2O2 | C9H11ClN2O2 |

| Molecular Weight | 178.19 | 214.65 |

| Chemical Abstracts Service Number | 936128-69-7 | 1432680-56-2 |

| Systematic Name | 5-methyl-6-nitro-2,3-dihydro-1H-indole | This compound |

The structural relationship between the parent indoline framework and this substituted derivative demonstrates the versatility of the indoline scaffold for chemical modification. The saturated nature of the 2,3-dihydro system distinguishes this compound from fully aromatic indole derivatives and provides unique conformational flexibility that influences its chemical and physical properties.

Properties

IUPAC Name |

5-methyl-6-nitro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c1-6-4-7-2-3-10-8(7)5-9(6)11(12)13;/h4-5,10H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDXKJFRAPUDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])NCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-Methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C9H10N2O2·HCl

- Molecular Weight: 212.65 g/mol

The compound features a nitro group and a methyl substituent on the indole framework, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has shown efficacy against breast and lung cancer cell lines, with IC50 values indicating significant cytotoxicity .

Neuroprotective Effects

This compound is also being explored for its neuroprotective effects. Preliminary studies suggest that it may enhance cognitive function and protect neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to bacterial death.

- Apoptosis Induction: In cancer cells, it activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels.

- Neuroprotection: It appears to modulate neurotransmitter systems and reduce neuroinflammation, contributing to its protective effects on neurons.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains found that this compound had a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Effects

In a series of experiments involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| This compound | Antimicrobial, Anticancer | MIC: 8–32 µg/mL; IC50: 15 µM |

| 6-Nitroindole derivatives | Antimicrobial | MIC: Varies |

| Indole-based compounds | Neuroprotective | IC50: Varies |

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its derivatives have shown potential in enhancing drug efficacy and specificity, making it a valuable asset in neuropharmacology and oncology research. For instance, studies have demonstrated its role in developing serotonin receptor modulators that could lead to new treatments for depression and anxiety disorders .

Biochemical Research

Neurotransmitter Mechanisms

5-Methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is employed in studies aimed at understanding neurotransmitter action mechanisms. Research has indicated that compounds derived from this indole structure can influence serotonin pathways, which are critical for mood regulation and cognitive function. This understanding paves the way for developing innovative treatments for mental health conditions .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows chemists to streamline synthesis processes, facilitating the creation of diverse chemical entities. For example, it has been used to synthesize various indole derivatives with potential biological activity .

Material Science

Novel Materials Development

The compound finds applications in material science, particularly in developing materials with unique electronic properties. Research indicates that indole derivatives can be incorporated into organic semiconductors, which are essential for advanced electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Analytical Chemistry

Detection and Quantification Techniques

In analytical chemistry, this compound is utilized in various techniques to detect and quantify related compounds. Its role is crucial in quality control within the pharmaceutical industry, ensuring compliance with regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) often incorporate this compound to enhance detection sensitivity .

Case Study 1: Neuropharmacological Applications

A study published in a peer-reviewed journal highlighted the synthesis of serotonin receptor modulators from this compound. The research demonstrated that these compounds exhibited significant binding affinity to serotonin receptors, suggesting their potential as therapeutic agents for treating mood disorders .

Case Study 2: Organic Synthesis Efficiency

In a research project focused on organic synthesis methodologies, scientists reported using this compound as an intermediate to synthesize various indole derivatives. The study noted that this approach reduced reaction times and improved yields compared to traditional methods .

Case Study 3: Material Science Innovations

A collaborative project between chemists and material scientists explored the incorporation of indole derivatives into organic semiconductor materials. The findings indicated that devices fabricated with these materials demonstrated enhanced efficiency and stability compared to those made with conventional materials .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at position 6 undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions.

| Reagents/Conditions | Products | Key Features |

|---|---|---|

| H₂/Pd-C (10% w/w) in methanol | 6-Amino-5-methyl-2,3-dihydro-1H-indole | High-yield conversion (81%) with mild conditions; retains dihydroindole core |

| Fe/HCl | 6-Amino derivative | Acidic conditions facilitate nitro-to-amine reduction; forms HCl salt in situ |

Mechanism :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on Pd-C, followed by sequential electron transfer to the nitro group, forming an amine intermediate.

-

Chemical reduction (Fe/HCl) involves nitro → nitroso → hydroxylamine → amine pathway under acidic conditions.

Nucleophilic Substitution

The electron-deficient nitro group enables nucleophilic aromatic substitution (NAS) reactions, particularly under basic or polar aprotic conditions.

| Reagents/Conditions | Products | Selectivity Notes |

|---|---|---|

| NaOH/H₂O, 80°C | 6-Substituted indoline derivatives | Halides (e.g., Cl⁻, Br⁻) replace -NO₂ |

| R-X (alkyl/aryl halides) | N-Alkylated/Arylated analogs | Methyl group at position 5 sterically directs substitution |

Example :

Reaction with benzyl chloride yields 6-benzyl-5-methyl-2,3-dihydro-1H-indole, confirmed by NMR (δ 7.26–7.40 ppm for aromatic protons).

Oxidation Reactions

The dihydroindole ring (positions 2,3) is susceptible to oxidation, forming fully aromatic indole derivatives.

| Reagents/Conditions | Products | Oxidation State Change |

|---|---|---|

| KMnO₄/H₂SO₄ | 5-Methyl-6-nitro-1H-indole | Loss of two hydrogens; aromaticity restored |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Aromatic indole | Mild conditions preserve nitro group |

Mechanism :

-

KMnO₄ oxidizes the saturated C2-C3 bond via radical intermediates, forming a conjugated π-system.

Electrophilic Substitution

The electron-rich indoline core participates in electrophilic substitutions, with regioselectivity influenced by the nitro and methyl groups.

Regiochemical Analysis :

-

Nitro group (-NO₂) deactivates the ring, directing incoming electrophiles to positions 4 and 7.

-

Methyl group (+I effect) enhances electron density at position 7, favoring bromination there.

Cyclization and Coupling Reactions

The indoline scaffold serves as a precursor for synthesizing polycyclic systems via transition-metal-catalyzed cross-coupling.

Example :

Coupling with phenylboronic acid yields 5-methyl-6-nitro-2-phenyl-2,3-dihydro-1H-indole, a potential kinase inhibitor precursor .

Salt-Specific Reactivity

The hydrochloride counterion enhances solubility in polar solvents (e.g., water, methanol) and stabilizes intermediates during reactions.

-

Acid-Mediated Reactions : Facilitates protonation of the indoline nitrogen, increasing electrophilicity at C3.

-

Byproduct Formation : HCl release during substitution/alkylation can lead to quaternization of amines if not neutralized.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, F, Br) increase reactivity in electrophilic substitution reactions but may reduce metabolic stability in biological systems.

- Halogen substituents (e.g., Br, F) in analogs like 5-bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride introduce opportunities for halogen bonding, which can influence crystal packing or target binding .

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility compared to free bases. Nitro and halogen substituents may reduce solubility in nonpolar solvents due to increased polarity.

- Thermal Stability : Methyl and nitro groups in the target compound could lower melting points compared to fully aromatic indoles but enhance stability relative to labile substituents (e.g., esters in ).

- Spectroscopic Signatures :

- NMR : The 5-methyl group in the target compound would appear as a singlet near δ 2.3–2.5 ppm in $ ^1H $-NMR, while the nitro group deshields adjacent aromatic protons.

- IR : Nitro groups exhibit strong absorption bands near 1520–1350 cm$ ^{-1} $, distinct from carbonyl peaks (e.g., 1666 cm$ ^{-1} $ in ) .

Stability and Commercial Availability

- Storage : Hydrochloride salts generally require dry, cool storage to prevent hydrolysis, whereas nitro-containing compounds may degrade under prolonged light exposure .

Preparation Methods

Nitration of 5-Methylindoline

One documented procedure for preparing 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride begins with nitration of 5-methylindoline as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 5-Methylindoline (2.5 g) dissolved in 20 mL concentrated sulfuric acid at 0 °C | The substrate is prepared in strong acidic medium at low temperature to control nitration |

| 2 | Potassium nitrate (1.7 g) added portion-wise, temperature kept below 5 °C | Nitration occurs selectively at the 6-position due to electronic and steric factors |

| 3 | Stirring at 5 °C for 10 minutes | Ensures completion of nitration reaction |

| 4 | Reaction mixture poured onto ice | Quenching the reaction |

| 5 | Aqueous phase made alkaline with 10% sodium hydroxide | Neutralizes acid and facilitates extraction |

| 6 | Extraction with ethyl acetate, washing with brine, drying over sodium sulfate | Purification steps for organic product |

| 7 | Concentration under reduced pressure and crystallization | Isolates 5-methyl-6-nitroindoline as yellow solid |

This method yields approximately 2.75 g of the nitroindoline intermediate from 2.5 g starting material, indicating a high conversion efficiency.

Conversion to Hydrochloride Salt

The free base 5-methyl-6-nitro-2,3-dihydro-1H-indole is then converted to its hydrochloride salt by treatment with hydrochloric acid, which improves its stability and facilitates handling and storage. Specific details on this step are less frequently reported but generally involve dissolution in an appropriate solvent followed by addition of HCl gas or concentrated hydrochloric acid, followed by precipitation or crystallization of the hydrochloride salt.

Reaction Conditions and Optimization

- Temperature Control: The nitration step is conducted at low temperatures (0–5 °C) to avoid over-nitration or decomposition.

- Acid Medium: Concentrated sulfuric acid acts both as solvent and catalyst, promoting electrophilic substitution.

- Work-up: Alkaline quenching and organic extraction are critical to isolate the product efficiently.

- Purification: Crystallization from the residue ensures high purity.

Comparative Synthesis Insights

While the primary nitration route is straightforward, alternative methods for related indole derivatives involve catalytic hydrogenation and acetylation steps, as seen in other 2,3-dihydroindole syntheses. However, these methods are more complex and less directly applicable to the nitro-substituted target compound.

Data Table Summary of Preparation

| Parameter | Details |

|---|---|

| Starting Material | 5-Methylindoline |

| Nitrating Agent | Potassium nitrate |

| Acid Medium | Concentrated sulfuric acid |

| Temperature | 0–5 °C during nitration |

| Reaction Time | 10 minutes stirring post-addition |

| Work-up | Alkaline quench with 10% NaOH, extraction with ethyl acetate |

| Product Form | 5-Methyl-6-nitro-2,3-dihydro-1H-indole (free base) |

| Yield | Approx. 2.75 g from 2.5 g starting material |

| Final Salt Formation | Treatment with HCl to form hydrochloride salt |

| Purification | Crystallization from residue |

Research Findings and Notes

- The nitration method is well-established and yields the nitroindoline intermediate efficiently.

- The hydrochloride salt form enhances compound stability.

- Reaction conditions must be carefully controlled to avoid side reactions.

- Analytical monitoring by techniques such as NMR and chromatography is recommended to confirm product identity and purity.

- No significant alternative synthetic routes for this exact compound have been reported in the literature beyond the nitration approach.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride?

- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized indoline scaffold. For example, nitration of 5-methyl-2,3-dihydro-1H-indole derivatives can be achieved using nitric acid or potassium nitrate in sulfuric acid at controlled temperatures (0–25°C). Post-nitration, the product is isolated via basification (e.g., Na₂CO₃) and extraction with ethyl acetate, followed by hydrochloride salt formation . Competing side reactions, such as over-nitration or ring oxidation, require careful monitoring via TLC or HPLC.

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | KNO₃, H₂SO₄, 0°C → RT | ~40–60% | |

| Salt Formation | HCl gas in EtOH | >90% |

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C5, nitro at C6). For example, the methyl group typically appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting due to nitro group deshielding .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) verifies molecular ion peaks and isotopic patterns .

- X-ray Crystallography : Crystal structure analysis (if available) reveals dihedral angles and hydrogen-bonding motifs, critical for understanding stability .

Advanced Research Questions

Q. What are the challenges in achieving regioselective nitration of 5-methyl-2,3-dihydro-1H-indole?

- Methodological Answer : Nitration regioselectivity is influenced by electronic and steric factors. The methyl group at C5 directs electrophilic attack to the adjacent C6 position, but competing C4/C7 nitration may occur. Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) favor C6 nitration by reducing kinetic side reactions .

- Acid Strength : Concentrated H₂SO₄ enhances nitronium ion (NO₂⁺) formation while protonating competing reactive sites .

- Computational Modeling : DFT calculations predict charge distribution and transition states to guide condition selection .

Q. How do intermolecular interactions in the crystal lattice affect the compound’s stability?

- Methodological Answer : X-ray studies of analogous dihydroindole hydrochlorides reveal:

- Hydrogen Bonding : The hydrochloride salt forms N–H⋯Cl bonds, stabilizing the crystal lattice. Intramolecular C–H⋯O bonds (e.g., between nitro and adjacent protons) create S(6) ring motifs, reducing conformational flexibility .

- Packing Motifs : Molecules often arrange into R₂²(12) or R₄⁴(18) ring motifs via C–H⋯O/S interactions, influencing solubility and melting points .

Q. What analytical methods are used to resolve data contradictions in purity assessment?

- Methodological Answer : Discrepancies between HPLC purity (>95%) and elemental analysis often arise from hygroscopicity or residual solvents. Mitigation includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.